molecular formula C17H16BrN3O5 B11555784 2-(4-bromo-2-methoxyphenoxy)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide

2-(4-bromo-2-methoxyphenoxy)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide

Cat. No.: B11555784
M. Wt: 422.2 g/mol
InChI Key: RHGWLXNSTOEPJC-YBFXNURJSA-N
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Description

2-(4-bromo-2-methoxyphenoxy)-N’-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromo-substituted methoxyphenyl group and a nitrophenyl ethylidene moiety. Its distinct chemical properties make it a valuable subject for studies in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-methoxyphenoxy)-N’-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 4-bromo-2-methoxyphenol with an appropriate acylating agent to form the corresponding ester. This ester is then subjected to hydrazinolysis to yield the hydrazide intermediate. The final step involves the condensation of the hydrazide with 3-nitrobenzaldehyde under acidic or basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced purification techniques such as recrystallization, chromatography, and distillation. Additionally, the reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-2-methoxyphenoxy)-N’-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromo group in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro-substituted phenoxy derivatives, while reduction can lead to the formation of amine derivatives.

Scientific Research Applications

2-(4-bromo-2-methoxyphenoxy)-N’-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-methoxyphenoxy)-N’-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromo-2-methoxyphenoxy)acetohydrazide
  • N’-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide
  • 4-bromo-2-methoxyphenol derivatives

Uniqueness

2-(4-bromo-2-methoxyphenoxy)-N’-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide stands out due to its combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research applications, offering potential advantages over similar compounds in terms of reactivity, stability, and biological activity.

Properties

Molecular Formula

C17H16BrN3O5

Molecular Weight

422.2 g/mol

IUPAC Name

2-(4-bromo-2-methoxyphenoxy)-N-[(E)-1-(3-nitrophenyl)ethylideneamino]acetamide

InChI

InChI=1S/C17H16BrN3O5/c1-11(12-4-3-5-14(8-12)21(23)24)19-20-17(22)10-26-15-7-6-13(18)9-16(15)25-2/h3-9H,10H2,1-2H3,(H,20,22)/b19-11+

InChI Key

RHGWLXNSTOEPJC-YBFXNURJSA-N

Isomeric SMILES

C/C(=N\NC(=O)COC1=C(C=C(C=C1)Br)OC)/C2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

CC(=NNC(=O)COC1=C(C=C(C=C1)Br)OC)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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